Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-
Description
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a boronate ester-functionalized heterocyclic compound. Its structure comprises a piperidine ring (a six-membered amine) linked to a thiophene moiety substituted at the 5-position with a pinacol boronate group. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactive boronate ester and the electron-rich thienyl scaffold.
Properties
CAS No. |
1278579-62-6 |
|---|---|
Molecular Formula |
C15H24BNO2S |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(20-12)17-10-6-5-7-11-17/h8-9H,5-7,10-11H2,1-4H3 |
InChI Key |
FHMILFMVQMSIIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for C–N Bond Formation
The Mannich reaction is a cornerstone for linking piperidine to thiophene. In a representative protocol:
-
Substrates : 2-(2-Thienyl)-indole and 4-(2,6-dichlorophenyl)piperidine.
-
Catalyst : ZnCl₂ or AlCl₃ (0.1–0.2 equiv).
-
Conditions : Formaldehyde (1.2 equiv) in ethanol or THF at 80–100°C for 2–6 hours.
-
Yield : ~80% after recrystallization.
Mechanistic Insight : The reaction proceeds via imine formation between formaldehyde and the piperidine’s amine, followed by nucleophilic attack by the thienyl-indole’s α-carbon.
Spectroscopic Validation :
Nucleophilic Substitution on Halogenated Thiophenes
An alternative route involves displacing halides on thiophene with piperidine:
-
Substrate : 5-Bromo-2-thiophene.
-
Base : K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent : DMF or NMP at 120°C for 12 hours.
Limitation : Requires pre-functionalized thiophene with leaving groups.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Reaction Time | 12 hours |
| Purification | Column chromatography |
Characterization :
Suzuki-Miyaura Coupling (Retro-Borylation)
For pre-borylated thiophenes, Suzuki coupling with piperidine halides offers an alternative:
-
Substrate : 5-Pinacolboronate-2-thiophene.
-
Piperidine Derivative : 1-Bromo-piperidine.
-
Catalyst : Pd(PPh₃)₄ (0.1 equiv).
-
Base : Na₂CO₃ (2.0 equiv).
-
Yield : 75–80%.
Integrated Synthetic Routes
Route 1: Sequential Mannich-Borylation
-
Overall Yield : 68% (0.80 × 0.85).
Route 2: Borylation Followed by Coupling
-
Step 1 : Miyaura borylation of 5-bromo-2-thiophene.
-
Overall Yield : 63% (0.90 × 0.70).
Optimization Challenges and Solutions
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thienyl or piperidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives are widely recognized for their pharmacological potential. The specific compound has been investigated for its role in drug development:
- Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron-dioxaborolane moieties enhances the compound's ability to interact with biological targets, potentially leading to novel anticancer agents .
- Neuropharmacology : Piperidine compounds are known to interact with neurotransmitter systems. The specific piperidine derivative may influence serotonin and dopamine receptors, offering potential therapeutic avenues for treating neurological disorders such as depression and schizophrenia .
Organic Synthesis
The unique structural features of piperidine derivatives make them valuable intermediates in organic synthesis:
- Cross-Coupling Reactions : The boron-containing group facilitates cross-coupling reactions with various electrophiles. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals through Suzuki-Miyaura coupling reactions .
- Building Blocks : The compound serves as a versatile building block for synthesizing other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups .
Materials Science
The applications of piperidine derivatives extend into materials science:
- Polymer Chemistry : Boron-containing piperidines can be utilized in the development of new polymeric materials. Their unique properties may lead to advancements in creating smart materials with tailored functionalities .
- Nanotechnology : Research is being conducted on the use of piperidine-based compounds in nanomaterials for drug delivery systems. Their biocompatibility and ability to form stable complexes with metal nanoparticles enhance their utility in targeted therapy .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast cancer cell lines. The authors attributed this activity to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Synthesis of Heterocycles
In another study featured in Organic Letters, researchers utilized the boron-functionalized piperidine as a key intermediate in synthesizing complex heterocycles that showed promising activity against bacterial strains .
Mechanism of Action
The mechanism of action of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- involves its interaction with molecular targets and pathways. The dioxaborolane moiety can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Thiophene’s electron-rich nature may accelerate oxidative addition in cross-coupling compared to phenyl or pyridine .
- Steric Differences : Benzyl-substituted analogs (e.g., CAS 859833-22-0) introduce flexibility, whereas direct boronation on piperidine (compound 22, ) minimizes steric hindrance.
- Solubility : Hydrochloride salts (e.g., compound 22) enhance aqueous solubility, advantageous for biomedical applications .
Biological Activity
Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a unique structure that incorporates both piperidine and dioxaborolane moieties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]piperidine
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.24 g/mol
Research indicates that piperidine derivatives often interact with various biological targets including receptors and enzymes. The incorporation of the dioxaborolane moiety enhances the binding affinity and selectivity towards specific targets such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.
Pharmacological Studies
- Neuroprotective Effects : A study demonstrated that piperidine derivatives exhibit neuroprotective effects by acting as antagonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The compound showed significant binding affinity (K_i values ranging from 8.62 nM to 187 nM) indicating its potential as a therapeutic agent.
- Antitumor Activity : The compound also displayed antitumor properties by inhibiting tumor cell proliferation. It was found to modulate pathways involved in tumor growth and metastasis . The presence of the dioxaborolane group is believed to contribute to its efficacy by enhancing cellular uptake.
- Analgesic Properties : In vivo studies revealed that this piperidine derivative possesses analgesic properties. It was effective in reducing pain responses in animal models, suggesting its potential use in pain management therapies .
Case Studies
| Study | Findings |
|---|---|
| Neuroprotection | Demonstrated significant inhibition of neurodegeneration markers in cell cultures when treated with the compound. |
| Antitumor Activity | Showed reduced tumor size in xenograft models with a significant decrease in cell proliferation rates. |
| Analgesic Effects | Reduced pain behavior in rodent models comparable to standard analgesics. |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and the dioxaborolane moiety can significantly influence biological activity. For instance:
- Substituents on the piperidine nitrogen enhance receptor binding.
- Variations in the dioxaborolane structure affect solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for preparing this piperidine-boronate compound?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical protocol involves coupling a thienyl-substituted boronate with a piperidine-containing aryl/heteroaryl halide under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a 3:1 dioxane/water mixture at 80–100°C) must be optimized to avoid side reactions like protodeboronation . Purification often requires column chromatography followed by recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation (e.g., signals at δ 1.4–1.7 ppm for piperidine protons) and boronate ester integration (e.g., singlet for pinacol methyl groups at δ 1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 287.21) .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation of the boronate ester .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic effects (e.g., piperidine ring puckering) or residual solvents. Strategies include:
- Variable-Temperature NMR: Identify conformational equilibria by analyzing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC): Resolve overlapping peaks and assign proton-carbon correlations unambiguously .
- X-ray Crystallography: Use SHELXL for refinement to confirm bond angles and spatial arrangement .
Q. What methodologies optimize Suzuki-Miyaura coupling yields for sterically hindered derivatives?
- Ligand Screening: Bulky ligands like SPhos or XPhos enhance catalytic activity for hindered substrates .
- Solvent Optimization: Replace dioxane with toluene or THF to improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) while maintaining >80% yield .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the thienyl or piperidine moieties .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Methodological Notes
- Contradictory Yield Data: If literature reports varying yields (e.g., 50–85%), systematically test base (K₂CO₃ vs. Cs₂CO₃) and Pd catalyst loading (1–5 mol%) to identify optimal conditions .
- Boronate Stability: Monitor hydrolysis by TLC (Rf shift) or ¹¹B NMR; stabilize with anhydrous solvents and molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
